![molecular formula C4H7NO3S B3368438 N-(Mercaptoacetyl)glycine CAS No. 21115-85-5](/img/structure/B3368438.png)
N-(Mercaptoacetyl)glycine
Overview
Description
Scientific Research Applications
Quantitative Analysis in Biological Fluids
N-(Mercaptoacetyl)glycine finds application in the quantitative analysis of amino acids in biological fluids. A technique developed by Petty et al. (1976) for precise quantitation of glycine in micro samples of biological fluids utilizes chemical ionization mass fragmentography. This method, which employs the derivative of glycine, is applicable for determinations of other amino acids, making it useful in studies of congenital errors of metabolism (Petty et al., 1976).
Synthesis of Polymers and Peptoids
In polymer science, oligomers of N-substituted glycines, or “peptoids”, represent a class of polymers synthesized using submonomers including N-(Mercaptoacetyl)glycine. Zuckermann et al. (1992) present an efficient method for the synthesis of these oligomers, which are significant due to their biological activity and proteolytic stability. This method allows the rapid synthesis of molecules with potential therapeutic interest (Zuckermann et al., 1992).
Development of Imaging Agents
N-(Mercaptoacetyl)glycine derivatives have been explored in the development of imaging agents. Eshima et al. (1987) investigated Technetium-99m mercaptoacetylglycylglycylglycine (MAG3), a compound synthesized for renal imaging. This study demonstrates the potential of N-(Mercaptoacetyl)glycine derivatives in creating complexes for evaluating renal tubular function (Eshima et al., 1987).
Linker Synthesis for DNA and PNA
N-(Mercaptoacetyl)glycine has also been used in linker synthesis for coupling DNA and peptide nucleic acids (PNA). Petersen et al. (1995) synthesized N-(2-benzyloxyethyl)-N-(thymin-1-ylacetyl)glycine as a linker, which was effective in creating PNA-DNA chimeras. These chimeras exhibit hybridization to complementary DNA or PNA oligomers, showcasing the utility of N-(Mercaptoacetyl)glycine in molecular biology (Petersen et al., 1995).
Mechanism of Action
While the specific mechanism of action for “N-(Mercaptoacetyl)glycine” is not mentioned in the search results, it is known that glycine, a similar compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Safety and Hazards
The safety data sheet for “N-(Mercaptoacetyl)glycine” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[(2-sulfanylacetyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c6-3(2-9)5-1-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYRFIHILVAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175343 | |
Record name | N-(Mercaptoacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Mercaptoacetyl)glycine | |
CAS RN |
21115-85-5 | |
Record name | N-(Mercaptoacetyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021115855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Mercaptoacetyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-SULFANYLACETYL)AMINO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS2JA29HX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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